molecular formula C12H13N5O3S B4150422 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B4150422
M. Wt: 307.33 g/mol
InChI Key: JCTYYPJWZOVBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with 4-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of the triazole ring and the nitrophenyl group, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-2-10-14-12(16-15-10)21-7-11(18)13-8-3-5-9(6-4-8)17(19)20/h3-6H,2,7H2,1H3,(H,13,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYYPJWZOVBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.